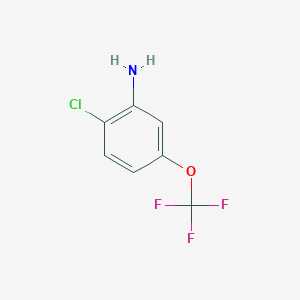

2-Chloro-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHNMISYMABKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542836 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-26-0 | |

| Record name | 2-Chloro-5-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline (CAS Number: 331-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)aniline, a key building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic route and purification protocol, and explores its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted aniline featuring both a chlorine atom and a trifluoromethoxy group. These functionalities impart unique electronic and lipophilic properties, making it a valuable synthon in the design of bioactive molecules.

| Property | Value | Reference |

| CAS Number | 331-26-0 | [1][2] |

| Molecular Formula | C₇H₅ClF₃NO | [1][2] |

| Molecular Weight | 211.57 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid or solid | [3] |

| Boiling Point | 82-83 °C at 9-10 Torr | [4] |

| Melting Point | 8-10 °C | [5] |

| Density | 1.428 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.499 | [4] |

| SMILES | Nc1cc(OC(F)(F)F)ccc1Cl | [6] |

| InChI Key | VKTTYIXIDXWHKW-UHFFFAOYSA-N | [7] |

Synthesis and Purification

Proposed Synthesis Protocol: Electrophilic Chlorination of 3-(Trifluoromethoxy)aniline

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

3-(Trifluoromethoxy)aniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)aniline (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | m | 2H | Aromatic CH |

| ~ 6.8 | m | 1H | Aromatic CH |

| ~ 4.0 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-O |

| ~ 145 | C-N |

| ~ 131 | Aromatic CH |

| ~ 122 (q) | -OCF₃ (J ≈ 257 Hz) |

| ~ 118 | Aromatic CH |

| ~ 116 | Aromatic CH |

| ~ 115 | C-Cl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3500 | N-H stretch (asymmetric and symmetric) |

| 3000 - 3100 | Aromatic C-H stretch |

| 1600 - 1620 | N-H bend |

| 1450 - 1550 | Aromatic C=C stretch |

| 1200 - 1250 | C-O-C stretch (aryl ether) |

| 1100 - 1200 | C-F stretch (strong) |

| 700 - 800 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 211 / 213 | [M]⁺ / [M+2]⁺ molecular ion peaks (chlorine isotope pattern) |

| 182 | [M - NH]⁺ |

| 146 | [M - OCF₃]⁺ |

Applications in Drug Discovery

Substituted anilines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The unique combination of a chloro and a trifluoromethoxy group in this compound can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.

A notable application for structurally similar compounds is in the development of Bruton's tyrosine kinase (BTK) inhibitors. For instance, the synthesis of the BTK inhibitor Vecabrutinib utilizes a 3-chloro-5-(trifluoromethyl)aniline fragment.[8] This suggests that this compound could serve as a valuable building block for novel BTK inhibitors or other kinase inhibitors targeting oncogenic signaling pathways.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of a kinase inhibitor using this compound as a key building block.

Caption: Hypothetical synthesis workflow for a kinase inhibitor.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival. Dysregulation of the BTK pathway is implicated in various B-cell malignancies. The diagram below illustrates the BTK signaling cascade.

Caption: Simplified BTK signaling pathway in B-cells.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound CAS#: 331-26-0 [m.chemicalbook.com]

- 2. 331-26-0|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-5-(trifluoromethyl)aniline, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Chloro-5-(trifluoromethyl)aniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. jelsciences.com [jelsciences.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-(trifluoromethoxy)aniline, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows through detailed diagrams.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a chlorine atom and a trifluoromethoxy group substituted on an aniline core. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models, as experimental data for this specific compound is not always available in the literature.

| Property | Value | Source |

| Molecular Weight | 211.57 g/mol | [1] |

| Boiling Point | 210.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.42 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2–8 °C under inert gas | [1][3] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory procedures. While specific experimental reports for this compound are not detailed in the provided search results, the following are general methodologies that would be employed.

3.1. Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

3.2. Determination of Density

A pycnometer is typically used for the precise determination of density. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

3.3. Determination of pKa

The pKa, a measure of the acidity of the anilinic proton, can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which half of the compound is in its protonated form.

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis. The presence of the amine, chloro, and trifluoromethoxy groups allows for a variety of chemical transformations.

4.1. General Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a plausible synthetic approach can be inferred from standard organic chemistry principles. A general workflow for the synthesis of substituted anilines often involves the reduction of a corresponding nitrobenzene derivative.

4.2. Reactivity

The aniline moiety is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amine group and deactivated by the chloro and trifluoromethoxy groups, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Biological Activity and Applications

While there is limited specific information on the biological activity of this compound itself, related trifluoromethyl- and chloro-substituted anilines are known to be important intermediates in the synthesis of biologically active molecules. For instance, various aniline derivatives exhibit antimicrobial properties by inhibiting biofilm formation and reducing virulence factors in bacteria.[4] The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability in drug candidates.[5][6]

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of a novel chemical entity like this compound.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is important to consult the material safety data sheet (MSDS) for detailed safety information. The compound should be stored in a cool, dry place under an inert atmosphere.[1][3]

References

2-Chloro-5-(trifluoromethoxy)aniline molecular structure and weight

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of this compound, a key intermediate in the pharmaceutical and chemical industries. The document details its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a chlorine atom and a trifluoromethoxy group substituted on an aniline core. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 331-26-0 | [1][2] |

| Molecular Formula | C₇H₅ClF₃NO | [1][2][3] |

| Molecular Weight | 211.57 g/mol | [1][3] |

| Boiling Point | 210.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [3] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)N)Cl | [2][3] |

Structural Representation and Synthesis

The molecular structure dictates the chemical reactivity and physical properties of the compound. The following diagram illustrates the connectivity of atoms in this compound.

Experimental Protocols: Synthesis

The synthesis of substituted anilines often involves multi-step chemical reactions. A general workflow for producing compounds like this compound can be derived from established chemical patent literature, which typically involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine.

Generalized Synthesis Protocol:

-

Nitration: A suitable precursor, such as 1,2-dichloro-4-trifluoromethoxybenzene, is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction is typically performed at controlled temperatures, ranging from -20°C to +80°C, to introduce a nitro group onto the benzene ring.[4]

-

Reduction: The resulting nitro-intermediate is then subjected to reduction. This is commonly achieved through catalytic hydrogenation, using a catalyst such as Raney nickel or palladium on carbon (Pd/C), under hydrogen pressure.[4][5] The reaction converts the nitro group (-NO₂) into an amino group (-NH₂).

-

Purification: Following the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified, often by distillation under reduced pressure, to yield the final high-purity aniline derivative.[4]

The diagram below illustrates a generalized workflow for this type of synthesis.

Applications in Drug Discovery and Development

Halogenated and trifluoromethyl-containing organic molecules are of significant interest in medicinal chemistry. The inclusion of chlorine and trifluoromethyl groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[6][7]

This compound serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactive amine group allows for further chemical modifications, making it a versatile starting material in the development of new therapeutic agents across various fields, including oncology and neurology.[6][8]

The logical flow from a basic chemical building block to a final drug product is illustrated below.

References

- 1. This compound CAS#: 331-26-0 [m.chemicalbook.com]

- 2. This compound | CAS 331-26-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. achmem.com [achmem.com]

- 4. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

Spectroscopic Profile of 2-Chloro-5-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine 2-Chloro-5-(trifluoromethoxy)aniline. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support research and development activities by providing a reliable spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.15 | d | ~8.5 | H-3 |

| ~6.80 | dd | ~8.5, 2.5 | H-4 |

| ~6.95 | d | ~2.5 | H-6 |

| ~3.90 | br s | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-5 |

| ~145.0 | C-1 |

| ~130.5 | C-3 |

| ~121.0 (q, J ≈ 257 Hz) | -OCF₃ |

| ~118.0 | C-4 |

| ~116.0 | C-6 |

| ~115.5 | C-2 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3050-3150 | Weak to Medium | Aromatic C-H stretch |

| 1600-1620 | Strong | Aromatic C=C stretch |

| 1480-1520 | Strong | Aromatic C=C stretch |

| 1200-1280 | Very Strong | C-O-C stretch (asymmetric) |

| 1150-1200 | Very Strong | C-F stretch |

| 1050-1100 | Strong | C-O-C stretch (symmetric) |

| 800-850 | Strong | C-H out-of-plane bend (1,2,4-trisubstitution) |

| 700-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | High | [M]⁺ (molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 176/178 | Medium | [M - Cl]⁺ |

| 142 | Medium | [M - OCF₃]⁺ |

| 114 | Medium | [M - Cl - OCF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Standard pulse programs are used for one-dimensional acquisitions.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and a drop cast onto a salt plate, allowing the solvent to evaporate. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The ionization energy is typically set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Technical Guide: Solubility of 2-Chloro-5-(trifluoromethoxy)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the methodologies used to determine the solubility of the chemical compound 2-Chloro-5-(trifluoromethoxy)aniline. While specific quantitative solubility data for this compound is not extensively published, this guide furnishes a detailed experimental protocol for its determination and presents an illustrative data set for reference.

Introduction and Physicochemical Properties

This compound is an aniline derivative characterized by chloro and trifluoromethoxy substitutions. Understanding its solubility profile in various organic solvents is critical for applications in synthetic chemistry, formulation development, and drug discovery, as solubility directly impacts reaction kinetics, purification strategies, and bioavailability.[1][2] The solubility of a substance is fundamentally dependent on the physical and chemical properties of both the solute and the solvent, as well as on external factors like temperature and pressure.[1][2]

Compound Details:

-

IUPAC Name: 2-chloro-5-(trifluoromethoxy)benzenamine

-

Molecular Weight: 211.57 g/mol [4]

-

Structure:

Solubility Data

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 20.0 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | > 20.0 | Highly Soluble | |

| Acetone | 5.1 | 15.5 | Soluble | |

| Acetonitrile | 5.8 | 12.1 | Soluble | |

| Polar Protic | Methanol | 5.1 | 8.5 | Moderately Soluble |

| Ethanol | 4.3 | 7.2 | Moderately Soluble | |

| Isopropanol | 3.9 | 4.1 | Sparingly Soluble | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | 18.9 | Highly Soluble |

| Toluene | 2.4 | 3.5 | Sparingly Soluble | |

| Hexane | 0.1 | < 0.1 | Insoluble |

Note: The data in this table is for illustrative purposes only and must be determined experimentally.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium gravimetric method, a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[2][5][6]

Principle

A saturated solution is prepared by adding an excess amount of the solute to a known volume of the solvent at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute is at its maximum. A known aliquot of the saturated solution is then carefully separated from the undissolved solid, the solvent is evaporated, and the mass of the remaining solute is measured.[2][5]

Materials and Equipment

-

Solute: this compound (analytical grade)

-

Solvents: Selection of organic solvents (HPLC grade)

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass evaporating dishes or beakers[5]

-

Drying oven or vacuum desiccator

-

Vortex mixer

-

Experimental Workflow Diagram

The overall process for determining solubility via the gravimetric method is outlined in the following workflow.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. For example, add approximately 500 mg of the solute to each vial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to ensure saturation.[5]

-

Sample Collection: Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 1 hour at the constant temperature.

-

Filtration: Carefully withdraw an accurate aliquot (e.g., 2.0 mL) of the clear supernatant using a calibrated pipette fitted with a syringe filter to avoid transferring any undissolved solid.

-

Weighing: Transfer the filtered aliquot into a pre-weighed (W₁) evaporating dish. Immediately weigh the dish with the solution (W₂) to determine the mass of the solution.

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C). For high-boiling solvents, a vacuum oven is recommended. Dry the dish until a constant weight is achieved.[2][5]

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dry solute residue (W₃).

Calculation

The solubility can be calculated using the masses recorded during the experiment.[5]

-

Mass of Solute:

-

M_solute = W₃ - W₁

-

-

Mass of Solvent:

-

M_solvent = W₂ - W₃

-

-

Solubility (g / 100 g solvent):

-

Solubility = (M_solute / M_solvent) × 100

-

To express solubility in grams per 100 mL of solvent, the density of the solvent at the experimental temperature is required.

-

Volume of Solvent:

-

V_solvent = M_solvent / Density_solvent

-

-

Solubility (g / 100 mL solvent):

-

Solubility = (M_solute / V_solvent) × 100

-

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary framework for its experimental determination. The gravimetric method is a robust and accessible technique for generating reliable solubility data, which is indispensable for the effective use of this compound in research and development. Researchers are strongly encouraged to perform these experiments to ascertain the precise solubility in their specific solvent systems of interest.

References

A Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

An In-Depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction: 2-Chloro-5-(trifluoromethoxy)aniline, with the CAS number 331-26-0, is a fluorinated aromatic amine that has garnered significant interest in the fields of pharmaceutical and agrochemical research. The unique electronic properties imparted by the trifluoromethoxy group, combined with the reactivity of the aniline scaffold, make it a valuable intermediate in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and applications in drug discovery.

Commercial Availability

A diverse range of chemical suppliers offer this compound, catering to various research and development needs. The compound is available in differing quantities and purity levels, which is crucial for consideration based on the specific application, from initial screening to larger-scale synthetic campaigns.

| Supplier | Purity | Available Quantities |

| Achmem | 95% | 10 g, 25 g, 50 g, 100 g |

| BLD Pharm | - | Inquire for details |

| Ambeed Inc. | - | Inquire for details |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | - | Inquire for details |

| Allfluoro Pharmaceutical Co. Ltd. | - | Inquire for details |

| Acmec Biochemical | - | Inquire for details |

| Interchim | - | Inquire for details |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | - | Inquire for details |

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound could be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Considerations (based on related syntheses):

-

Reaction Conditions: The O-trifluoromethylation step is often carried out using electrophilic trifluoromethylating reagents. The subsequent rearrangement is typically a thermal process.

-

Solvents and Reagents: Anhydrous solvents are crucial for many of the steps to prevent unwanted side reactions. The choice of base and catalyst, if required, is critical for optimizing the yield and purity of the intermediate and final products.

-

Purification: Purification of the intermediates and the final product is typically achieved through techniques such as column chromatography, recrystallization, and distillation under reduced pressure.

-

Analysis: The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

While specific drugs containing the this compound moiety are not prominently disclosed in the public domain, this building block is of high interest for the synthesis of novel therapeutic agents across various disease areas. The general importance of trifluoromethoxy aniline derivatives suggests their potential application in the development of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aniline cores. The introduction of the trifluoromethoxy group can enhance binding to the ATP-binding pocket of kinases, a common strategy in oncology drug discovery.

-

GPCR Modulators: G protein-coupled receptors are a major class of drug targets. The lipophilicity and electronic properties of trifluoromethoxylated compounds can be fine-tuned to optimize their interaction with these membrane-bound receptors.

-

Ion Channel Modulators: The properties of this aniline derivative could be leveraged in the design of molecules that target ion channels, which are implicated in a variety of neurological and cardiovascular diseases.

The procurement and utilization of this compound can be visualized in a typical drug discovery workflow:

Caption: Role of this compound in a drug discovery pipeline.

The Strategic Role of the Trifluoromethoxy Group in Aniline Derivatives: A Technical Guide for Drug Development

Introduction

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent, especially when appended to an aniline scaffold.[1] This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethoxy group in aniline derivatives, offering insights for researchers, scientists, and drug development professionals. We will dissect its influence on physicochemical properties, metabolic stability, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Physicochemical Properties and Their Impact

The substitution of a hydrogen atom with a trifluoromethoxy group profoundly alters the electronic and physical nature of the aniline molecule.[2] These changes are fundamental to its utility in drug design, influencing everything from membrane permeability to target binding affinity.

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[3] Lipophilicity, often quantified by the partition coefficient (logP) or the Hansch lipophilicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2] A higher lipophilicity generally enhances a molecule's ability to cross biological membranes, such as the gut wall or the blood-brain barrier. The -OCF₃ group increases lipophilicity more significantly than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[2][3]

Electronic Effects

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) conferred by the highly electronegative fluorine atoms.[2] This electronic influence significantly reduces the basicity (i.e., lowers the pKa of the conjugate acid) of the aniline nitrogen compared to unsubstituted or methoxy-substituted anilines. This modulation of pKa can be crucial for optimizing interactions with biological targets, altering ionization state at physiological pH, and avoiding unwanted hERG channel interactions.

Conformational Properties

Unlike the methoxy group, which tends to be coplanar with the aromatic ring, the trifluoromethoxy group typically adopts a conformation orthogonal (perpendicular) to the plane of the aniline ring.[4] This is due to steric interactions and hyperconjugation effects. This perpendicular orientation can be advantageous for drug design, as it can introduce specific steric constraints, influence binding to target proteins, and potentially enhance binding affinity and selectivity.[5]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key quantitative data, providing a clear comparison of the trifluoromethoxy group against other common substituents on an aniline scaffold.

| Property | Aniline | 4-Methoxy- | 4-Trifluoromethyl- | 4-Trifluoromethoxy- |

| Hansch π Value ¹ | 0.00 | -0.02 | +0.88 | +1.04 |

| Hammett Constant (σp) ² | 0.00 | -0.27 | +0.54 | +0.35 |

| Hammett Constant (σm) ² | 0.00 | +0.12 | +0.43 | +0.39 |

| pKa (Conjugate Acid) ³ | 4.63 | 5.34 | 2.45 | 3.75 (Predicted) |

| logP ⁴ | 0.90 | 1.15 | 2.14 | 2.65 |

¹Hansch π values represent the lipophilicity contribution of the substituent. ²Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent.[6] ³pKa values indicate the basicity of the aniline nitrogen; a lower value signifies a weaker base.[3] ⁴logP values represent the partition coefficient between octanol and water, a measure of whole-molecule lipophilicity.

Impact on Pharmacokinetics: Enhancing Metabolic Stability

A significant advantage of the trifluoromethoxy group over the more traditional methoxy group is its exceptional metabolic stability.[2] The methoxy group is often a site of metabolic liability, susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[3] This metabolic process can lead to rapid clearance of the drug and the formation of potentially reactive metabolites.

The trifluoromethoxy group is highly resistant to this enzymatic breakdown.[3] Several factors contribute to this stability:

-

Strong C-F Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry, making it difficult for enzymes to cleave.[3]

-

Steric Hindrance: The bulkier trifluoromethyl moiety provides greater steric hindrance compared to the methyl group, impeding access for CYP450 enzymes to the oxygen-carbon bond.[3]

-

Reduced Electron Density: The powerful electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less prone to oxidation.[3]

This enhanced stability can lead to a longer in vivo half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.

Logical Relationship Diagram: From Structure to PK/PD Advantage

The diagram below illustrates the logical flow from the inherent properties of the -OCF₃ group to its ultimate benefits in drug development.

Caption: Logical flow from -OCF₃ properties to PK/PD benefits.

Role in Pharmacodynamics: A Case Study of Riluzole

The unique properties of the trifluoromethoxy aniline moiety have been leveraged in numerous approved drugs and clinical candidates. A prominent example is Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS). While technically a benzothiazole amine, its structure incorporates the critical 6-(trifluoromethoxy) moiety attached to an aromatic amine system, showcasing the principles discussed.

Riluzole's neuroprotective mechanism of action is multifaceted and centers on the modulation of glutamatergic neurotransmission.[6][7] Excessive glutamate signaling leads to excitotoxicity, a key pathological process in neurodegenerative diseases. Riluzole mitigates this by:

-

Inhibiting Presynaptic Glutamate Release: It blocks voltage-gated sodium channels on nerve terminals, which reduces neuronal excitability and subsequent glutamate release.[6][8]

-

Blocking Postsynaptic Glutamate Receptors: It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) and kainate receptors, directly inhibiting the postsynaptic effects of glutamate.[6][7]

Signaling Pathway: Mechanism of Action of Riluzole

The following diagram visualizes the key intervention points of Riluzole in the glutamatergic synapse.

Caption: Riluzole inhibits glutamate release and postsynaptic receptors.[7][8]

Synthesis of Trifluoromethoxy Aniline Derivatives

Despite their desirable properties, the incorporation of the trifluoromethoxy group into aromatic systems presents synthetic challenges. However, several effective protocols have been developed. One notable method allows for the synthesis of ortho-trifluoromethoxylated anilines through a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate followed by a thermally induced intramolecular OCF₃ migration.[9][10]

Experimental Workflow: Synthesis of ortho-OCF₃ Anilines

This diagram outlines the general workflow for the synthesis of an ortho-trifluoromethoxylated aniline derivative.

Caption: Synthetic workflow for ortho-OCF₃ aniline derivatives.[9][10]

Experimental Protocols

Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This protocol details the synthesis of an ortho-trifluoromethoxylated aniline derivative via OCF₃ migration, adapted from established literature.

Part A: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (Intermediate)

-

Apparatus: Use an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Reagents: Add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol, 1.00 equiv), Togni reagent II (3.63 g, 11.5 mmol, 1.20 equiv), and cesium carbonate (Cs₂CO₃, 311 mg, 0.956 mmol, 10.0 mol%) to the flask.

-

Solvent: Add 96 mL of anhydrous chloroform (CHCl₃) to the flask via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the mixture in vacuo. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired intermediate as a white solid.

Part B: Thermal OCF₃ Migration to Final Product

-

Apparatus: Use a 50 mL pressure vessel equipped with a magnetic stir bar.

-

Reactants: Add the intermediate from Part A, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol, 1.0 equiv), to the vessel.

-

Solvent: Add 9.05 mL of nitromethane (MeNO₂).

-

Reaction: Seal the vessel and stir the mixture at 120 °C for 20 hours behind a safety shield.

-

Workup: Cool the reaction to room temperature. Transfer the mixture to a round-bottom flask and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a trifluoromethoxy aniline derivative.

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and positive controls (e.g., Dextromethorphan, Midazolam).

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

-

Incubation Procedure:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

-

In a 96-well plate, add the microsomal suspension. Pre-incubate at 37 °C for 5-10 minutes.

-

Add the test compound to the wells to achieve a final concentration of 1 µM. Include negative controls (without NADPH) and positive controls.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

-

-

Time Points and Reaction Termination:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical purposes).

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

-

Conclusion

The trifluoromethoxy group is a powerful tool in the arsenal of the medicinal chemist for modifying aniline-based scaffolds. Its ability to simultaneously enhance lipophilicity, block metabolic pathways, and modulate the electronic environment of a molecule makes it a highly attractive substituent for overcoming common challenges in drug discovery.[1] By increasing metabolic stability, improving membrane permeability, and providing unique steric and electronic properties for target engagement, trifluoromethoxy aniline derivatives will continue to be a valuable platform for the development of next-generation therapeutics. A thorough understanding of its properties, supported by robust synthetic and analytical protocols, is essential for harnessing its full potential.

References

- 1. p-Anisidine 4-Methoxyaniline [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. p-Anisidine - Wikipedia [en.wikipedia.org]

- 4. web.viu.ca [web.viu.ca]

- 5. researchgate.net [researchgate.net]

- 6. hammett substituent constants: Topics by Science.gov [science.gov]

- 7. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ossila.com [ossila.com]

The Emerging Potential of 2-Chloro-5-(trifluoromethoxy)aniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-(trifluoromethoxy)aniline is a halogenated aromatic amine that holds significant promise as a versatile building block in the design and synthesis of novel therapeutic agents. The unique combination of a chloro substituent and a trifluoromethoxy group on the aniline scaffold imparts desirable physicochemical properties to derivative molecules, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. While direct incorporation of this specific aniline into clinically approved drugs is not yet widely documented, its structural analogues are prevalent in numerous patented and investigational compounds. This whitepaper will detail potential synthetic routes, present quantitative data from closely related molecules, and provide illustrative experimental protocols and workflow diagrams to guide researchers in harnessing the potential of this valuable chemical entity.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, is recognized for its ability to modulate key pharmacokinetic and pharmacodynamic properties. When combined with a chloro substituent on an aniline ring, as in this compound, the resulting scaffold offers a unique set of electronic and steric features that can be exploited for targeted drug development. This guide serves as a comprehensive resource for researchers, providing insights into the potential applications of this molecule and practical guidance for its use in synthetic medicinal chemistry.

Core Applications in Drug Discovery

Based on the established roles of structurally similar anilines, this compound is a prime candidate for incorporation into two major classes of therapeutic agents: kinase inhibitors and GPCR modulators.

Kinase Inhibitors

Substituted anilines are a common feature in a wide array of kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the ATP-binding site of the kinase. The this compound moiety can be readily incorporated into various kinase inhibitor scaffolds through established synthetic methodologies such as nucleophilic aromatic substitution and Buchwald-Hartwig amination.

Illustrative Synthetic Approach:

A common strategy for the synthesis of aniline-based kinase inhibitors involves the coupling of the aniline with a heterocyclic core, such as a quinoline or pyrimidine.

Potential Quantitative Data:

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-Substituted Aniline Pyrimidines | Mer/c-Met | 18.5 - 33.6 | [1] |

| 3-Anilino-quinolin-2(1H)-ones | PDK1 | Modest Inhibition | [2] |

| 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines | FGFR1, FGFR4 | < 10 | [3] |

Table 1. Representative inhibitory concentrations of kinase inhibitors with substituted aniline moieties.

GPCR Modulators

G protein-coupled receptors represent a large and diverse family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuning of receptor activity. Substituted anilines have been successfully employed as core components of GPCR modulators. The physicochemical properties of this compound make it an attractive scaffold for the development of both positive and negative allosteric modulators (PAMs and NAMs).

Illustrative Signaling Pathway:

The diagram below illustrates the general mechanism of GPCR signaling and how an allosteric modulator can influence this pathway.

Experimental Protocols

The following are representative, detailed methodologies for key experiments that would be relevant to the use of this compound in a drug discovery program. These protocols are adapted from published procedures for structurally similar anilines.

Synthesis of a 2-((Substituted-anilinyl))pyrimidine Scaffold

This protocol outlines a general procedure for the synthesis of a pyrimidine-based kinase inhibitor scaffold using a substituted aniline.

Materials:

-

2,4-Dichloropyrimidine

-

This compound

-

Potassium carbonate (K₂CO₃)

-

p-Toluenesulfonic acid (PTSA)

-

N,N-Dimethylformamide (DMF)

-

Appropriate substituted phenol for intermediate synthesis

Procedure:

-

Synthesis of Intermediate (4-((2-chloropyrimidin-4-yl)oxy)phenyl derivative):

-

To a solution of a substituted phenol (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF, add K₂CO₃ (1.1 eq).

-

Stir the mixture at 80 °C for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the intermediate.[1]

-

-

Coupling with this compound:

-

To a solution of the intermediate from step 1 (1.0 eq) and this compound (1.1 eq) in DMF, add PTSA (0.2 eq).

-

Stir the mixture at 90 °C for 4 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Kinase enzyme

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification

-

Assay buffer

-

Kinase detection reagent (e.g., for luminescence or fluorescence)

Procedure:

-

Serially dilute the test compounds in dimethyl sulfoxide (DMSO).

-

Add a small volume of the diluted compound solution to the wells of a microtiter plate.

-

Add the kinase enzyme to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified time at a controlled temperature (e.g., 30 °C).

-

Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., quantifying phosphorylated substrate).

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel drug candidates. Its unique substitution pattern offers the potential to fine-tune the properties of bioactive molecules, particularly in the fields of kinase inhibition and GPCR modulation. While further research is needed to fully elucidate its applications, the synthetic strategies and potential biological activities outlined in this guide provide a solid foundation for its incorporation into medicinal chemistry programs. The adaptability of this scaffold, combined with the proven utility of its structural analogues, suggests that this compound will be a valuable tool in the development of next-generation therapeutics.

References

- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-5-(trifluoromethoxy)aniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the trifluoromethoxylation of 2-chloro-5-nitrophenol to yield 2-chloro-5-(trifluoromethoxy)nitrobenzene. This intermediate is subsequently reduced to the target aniline. This application note outlines the necessary reagents, reaction conditions, and purification methods for each step, supported by quantitative data and a visual workflow diagram.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The synthetic route described herein provides a practical approach for the preparation of this important intermediate from commercially available 2-chloro-5-nitrophenol. The protocol is divided into two main stages: the introduction of the trifluoromethoxy group and the reduction of the nitro functionality.

Synthetic Pathway Overview

The overall synthetic transformation is depicted in the following scheme:

Caption: Two-step synthesis of this compound.

Step 1: Trifluoromethoxylation of 2-chloro-5-nitrophenol

This step focuses on the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. A common and effective method for this transformation is a two-step procedure involving O-carboxydifluoromethylation followed by decarboxylative fluorination.

Experimental Protocol

Part A: O-Carboxydifluoromethylation

-

Reaction Setup: To a solution of 2-chloro-5-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium bromodifluoroacetate (1.5 eq).

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically between 80-100 °C, for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryloxydifluoroacetic acid intermediate.

Part B: Decarboxylative Fluorination

-

Reaction Setup: Dissolve the crude aryloxydifluoroacetic acid from the previous step in a solvent system such as a mixture of benzotrifluoride and water (10:1 v/v).

-

Reagent Addition: Add a catalytic amount of a silver salt, for instance, silver nitrate (AgNO₃, 0.1 eq), followed by an electrophilic fluorinating agent like Selectfluor® (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product, 2-chloro-5-(trifluoromethoxy)nitrobenzene, can be purified by column chromatography on silica gel.

Quantitative Data for Trifluoromethoxylation

| Parameter | Value |

| Starting Material | 2-chloro-5-nitrophenol |

| Key Reagents | Sodium bromodifluoroacetate, Selectfluor®, Silver Nitrate |

| Solvent | DMF (Part A), PhCF₃/H₂O (Part B) |

| Temperature | 80-100 °C (Part A), RT-50 °C (Part B) |

| Reaction Time | 4-12 hours (Part A), 2-8 hours (Part B) |

| Typical Yield | 50-70% (over two steps) |

Step 2: Reduction of 2-chloro-5-(trifluoromethoxy)nitrobenzene

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. To avoid potential dehalogenation, Raney Nickel can be a suitable catalyst.

Experimental Protocol

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-chloro-5-(trifluoromethoxy)nitrobenzene (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Purification: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Reduction

| Parameter | Value |

| Starting Material | 2-chloro-5-(trifluoromethoxy)nitrobenzene |

| Key Reagents | Raney Nickel, Hydrogen Gas |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Pressure | ~50 psi H₂ |

| Reaction Time | 2-6 hours |

| Typical Yield | >90% |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

-

General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagents: Handle all chemicals with care. Selectfluor® is a strong oxidizing and fluorinating agent. Raney Nickel is pyrophoric and should be handled under an inert atmosphere and kept wet with solvent. Hydrogen gas is flammable and should be handled with appropriate safety measures.

-

Reactions: Hydrogenation reactions should be carried out in equipment designed for reactions under pressure.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2-chloro-5-nitrophenol. The protocols are based on established chemical transformations and can be adapted by researchers in various fields for the synthesis of complex molecules for drug discovery and development. Careful execution of the experimental procedures and adherence to safety guidelines are essential for successful and safe synthesis.

Application Notes and Protocols for the Reaction of 2-Chloro-5-(trifluoromethoxy)aniline with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predicted reactivity of 2-chloro-5-(trifluoromethoxy)aniline with various electrophiles. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established principles of electrophilic aromatic substitution on substituted anilines. Researchers should consider these as starting points for experimental validation and optimization.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating chloro group, and a strongly deactivating trifluoromethoxy group, presents a complex yet interesting case for studying electrophilic aromatic substitution reactions. The interplay of these substituents' electronic and steric effects governs the regioselectivity and reaction rates.

The amino group (-NH₂) is a potent activating, ortho, para-directing group. The chloro group (-Cl) is a deactivating, ortho, para-directing group. The trifluoromethoxy group (-OCF₃) is a strongly deactivating, meta-directing group. The overall reactivity of the aromatic ring is therefore a balance of these competing effects. The positions most susceptible to electrophilic attack are predicted to be ortho and para to the strongly activating amino group, at the C4 and C6 positions.

Predicted Reactivity and Regioselectivity

The directing effects of the substituents on this compound are summarized below. The positions are numbered relative to the amino group at C1.

-

Amino group (-NH₂) at C1: Activating, ortho, para-directing (to C2, C4, C6).

-

Chloro group (-Cl) at C2: Deactivating, ortho, para-directing (to C1, C3, C5).

-

Trifluoromethoxy group (-OCF₃) at C5: Strongly deactivating, meta-directing (to C2, C4, C6).

Considering these effects, the primary sites for electrophilic substitution are expected to be the C4 and C6 positions, which are para and ortho to the activating amino group, respectively, and are also influenced by the directing effects of the other substituents. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at the C6 position.

Application: Synthesis of Halogenated Derivatives

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Further halogenation of this compound can introduce additional reactive handles for cross-coupling reactions or modulate the electronic properties of the molecule.

Experimental Protocol: Iodination (Proposed)

This protocol describes a potential method for the iodination of this compound.

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Slowly add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the iodinated product.

Data Presentation: Predicted Iodination Products and Conditions

| Electrophile | Reagent | Solvent | Temperature (°C) | Predicted Major Product(s) | Predicted Yield Range (%) |

| I⁺ | N-Iodosuccinimide (NIS) | Acetonitrile | 25 | 4-Iodo-2-chloro-5-(trifluoromethoxy)aniline | 60-80 |

| I⁺ | Iodine monochloride (ICl) | Dichloromethane | 0 - 25 | 4-Iodo-2-chloro-5-(trifluoromethoxy)aniline | 50-75 |

Application: Synthesis of Nitro Derivatives

Nitrated anilines are versatile intermediates that can be reduced to the corresponding diamines, which are precursors to a wide range of heterocyclic compounds and polymers.

Experimental Protocol: Nitration (Proposed)

This protocol outlines a potential method for the nitration of this compound. Caution should be exercised as nitration reactions can be highly exothermic.

Materials:

-

This compound

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, carefully add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure nitro derivative.

Data Presentation: Predicted Nitration Products and Conditions

| Electrophile | Reagent | Solvent | Temperature (°C) | Predicted Major Product(s) | Predicted Yield Range (%) |

| NO₂⁺ | HNO₃ / H₂SO₄ | H₂SO₄ | 0 - 5 | 4-Nitro-2-chloro-5-(trifluoromethoxy)aniline | 50-70 |

| NO₂⁺ | KNO₃ / H₂SO₄ | H₂SO₄ | 0 - 5 | 4-Nitro-2-chloro-5-(trifluoromethoxy)aniline | 45-65 |

Application: Synthesis of Acylated Derivatives

Acylation of the amino group in anilines is a common strategy to protect it during subsequent reactions or to synthesize biologically active amides. Friedel-Crafts acylation on the aromatic ring is also a key C-C bond-forming reaction.

Experimental Protocol: N-Acetylation (Proposed)

This protocol provides a method for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-acetylated product can be purified by recrystallization or column chromatography if necessary.

Data Presentation: Predicted N-Acetylation Products and Conditions

| Reaction Type | Reagent | Solvent | Temperature (°C) | Product | Predicted Yield Range (%) |

| N-Acetylation | Acetic Anhydride / Pyridine | Dichloromethane | 0 - 25 | N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide | 85-95 |

| N-Acetylation | Acetyl Chloride / Triethylamine | Dichloromethane | 0 - 25 | N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide | 80-90 |

Visualizations

The following diagrams illustrate the predicted reaction pathways and experimental workflows.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: A typical experimental workflow for organic synthesis.

Conclusion

This compound is a promising substrate for various electrophilic substitution reactions, leading to a diverse range of functionalized aromatic compounds. The provided protocols, based on established chemical principles, offer a solid starting point for the synthesis and exploration of novel derivatives for applications in drug discovery and materials science. Experimental verification and optimization of these methods are highly recommended.

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields. This powerful methodology is extensively utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.

2-Chloro-5-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of a chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. These application notes provide an overview and generalized protocols for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar haloanilines.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps of this catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are representative procedures and may require optimization for specific substrates and scales. It is crucial to perform reactions under an inert atmosphere to prevent the degradation of the palladium catalyst.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and should be optimized for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.

-

Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of chloroanilines with various arylboronic acids, based on analogous reactions found in the literature. These values can serve as a starting point for the optimization of the synthesis of derivatives of this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 |

| 2-Chloro-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |

| 3-Chloro-5-bromoaniline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Water | 90-100 | 4-12 | 70-95[1] |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethoxy)aniline